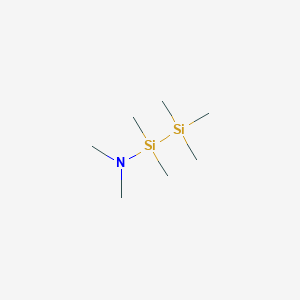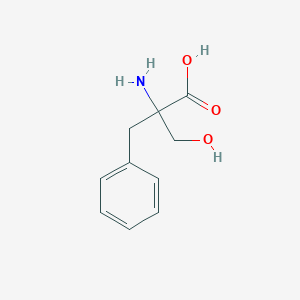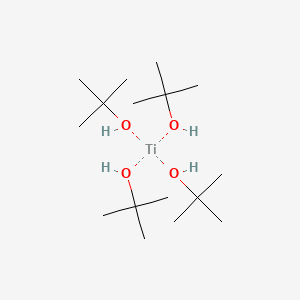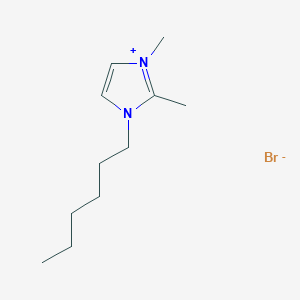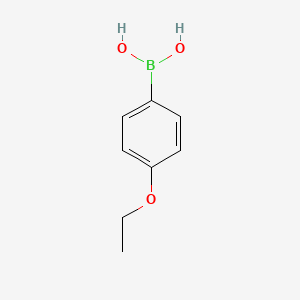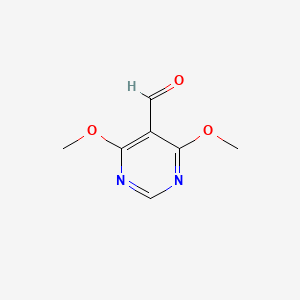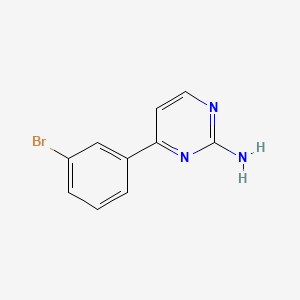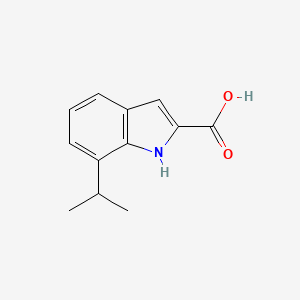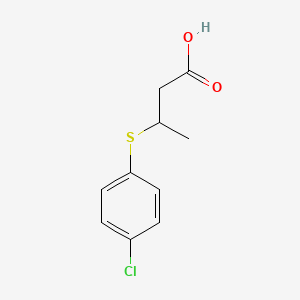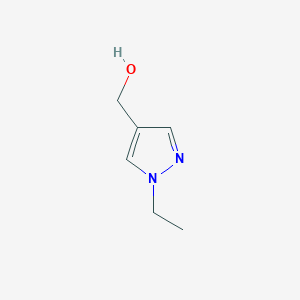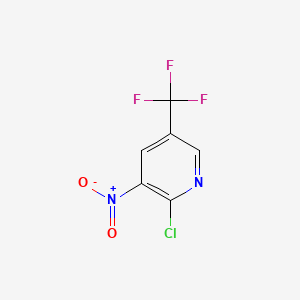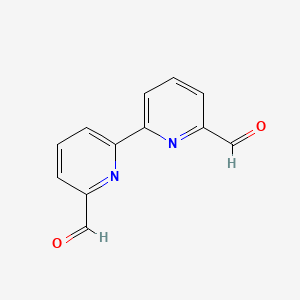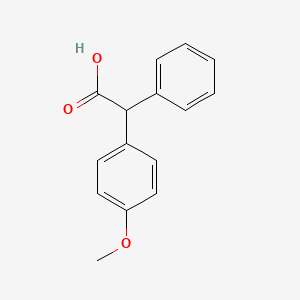
2-(4-Methoxyphenyl)-2-phenylacetic acid
Descripción general
Descripción
“2-(4-Methoxyphenyl)-2-phenylacetic acid” is a chemical compound that has not been extensively studied. However, its close relative, 4-Methoxyphenylacetic acid, is known to be used as an intermediate for pharmaceuticals and other organic synthesis12. It has been found to inhibit the germination of cress and lettuce seeds3.
Synthesis Analysis
The synthesis of “2-(4-Methoxyphenyl)-2-phenylacetic acid” is not well-documented. However, related compounds have been synthesized through various methods. For instance, 4-Methoxyphenylacetic acid can be prepared by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst1. Another compound, 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, was synthesized through a multicomponent reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid4.Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)-2-phenylacetic acid” is not readily available. However, the structure of 4-Methoxyphenylacetic acid has been characterized with the help of Fourier Transform Infrared (FTIR) and Fourier Transform FT-Raman spectra1.Chemical Reactions Analysis
There is limited information available on the chemical reactions involving “2-(4-Methoxyphenyl)-2-phenylacetic acid”. However, 4-Methoxyphenylacetic acid can react with substituted benzaldehydes via Perkin reaction to synthesize hydroxylated (E)-stilbenes1.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)-2-phenylacetic acid” are not readily available. However, 4-Methoxyphenylacetic acid is known to have a boiling point of 140 °C/3 mmHg and a melting point of 84-86 °C16.Aplicaciones Científicas De Investigación
Summary of the Application
The compound 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, which is structurally similar to 2-(4-Methoxyphenyl)-2-phenylacetic acid, has been synthesized for the first time . This compound is a furocoumarin derivative, a class of heterocyclic compounds that are widely present in various natural products .
Methods of Application or Experimental Procedures
The synthesis method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .
Results or Outcomes
The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
2. Development of a Novel Calcium Channel Antagonist
Summary of the Application
2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2H)-one, a key intermediate in the synthesis of pyrrolopyridothiazepine derivatives, was synthesized from bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxyphenyl)acetic acid ethyl ester . This compound is being developed as a novel calcium channel antagonist .
Methods of Application or Experimental Procedures
The synthesis involved the reaction of bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxyphenyl)acetic acid ethyl ester .
Results or Outcomes
The synthesized compound is a key intermediate in the development of a novel calcium channel antagonist .
3. Synthesis of Furocoumarin Derivatives
Summary of the Application
The compound 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, which is structurally similar to 2-(4-Methoxyphenyl)-2-phenylacetic acid, has been synthesized for the first time . This compound is a furocoumarin derivative, a class of heterocyclic compounds that are widely present in various natural products .
Methods of Application or Experimental Procedures
The synthesis method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .
Results or Outcomes
The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
4. Development of a Novel Furoquinoline Derivative
Summary of the Application
A simple and efficient protocol for the synthesis of the previously unknown 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid was elaborated . The suggested method is based on the telescoped multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid .
Methods of Application or Experimental Procedures
The studied process includes the initial interaction of the starting compounds in MeCN followed by intramolecular cyclization to the target product in refluxing acetic acid .
Results or Outcomes
The structure of the synthesized furylacetic acid derivative was proven by 1H, 13C, 2D-NMR, IR spectroscopy, and high-resolution mass spectrometry .
Safety And Hazards
The safety and hazards associated with “2-(4-Methoxyphenyl)-2-phenylacetic acid” are not well-documented. However, 4-Methoxyphenylacetic acid is classified as an eye irritant and should be handled with appropriate personal protective equipment17.
Direcciones Futuras
The future directions for “2-(4-Methoxyphenyl)-2-phenylacetic acid” are not well-documented. However, the development of new methods for the synthesis of products containing the furocoumarin moiety is of considerable interest4.
Please note that the information provided is based on the closest available compounds due to the lack of specific data on “2-(4-Methoxyphenyl)-2-phenylacetic acid”. Further research and studies are needed to provide a more accurate and comprehensive analysis of this specific compound.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)14(15(16)17)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLILURMTCOXPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396011 | |
| Record name | 2-(4-Methoxyphenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-phenylacetic acid | |
CAS RN |
21749-83-7 | |
| Record name | 2-(4-Methoxyphenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methoxyphenyl)(phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



